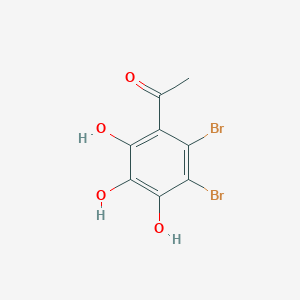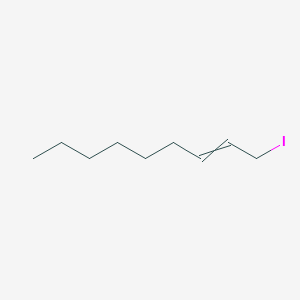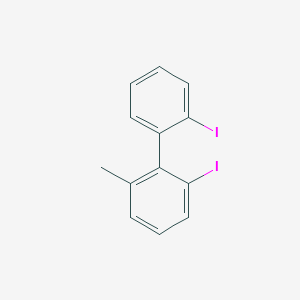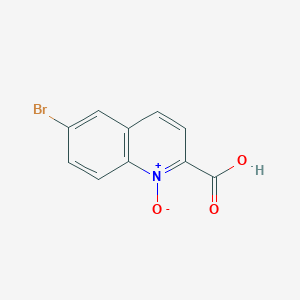![molecular formula C9H15N B14488490 2-Methyl-2-azabicyclo[3.3.1]non-7-ene CAS No. 64157-72-8](/img/structure/B14488490.png)
2-Methyl-2-azabicyclo[3.3.1]non-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique three-dimensional and rigid structures. These structures are often found in natural products and are of significant interest in drug development due to their favorable properties, such as increased solubility and decreased non-specific binding to proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- can be achieved through various synthetic routes. One common method involves the use of a Michael reaction to form a carbon-carbon bond. For instance, a substrate can be treated with sodium hydride in dichloromethane to yield the desired product . Another approach involves the intramolecular aldol process of an aza-tethered dicarbonyl compound, leading to the formation of the six-membered nitrogen-containing ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to scale up the production of 2-Azabicyclo[3.3.1]non-7-ene, 2-methyl-.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the nitrogen-containing ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, dichloromethane, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-containing derivatives, while reduction can lead to the formation of simpler bicyclic structures.
Applications De Recherche Scientifique
2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- has several scientific research applications:
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme inhibition.
Medicine: Its unique properties are leveraged in drug development to enhance biological activity and improve molecular properties.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- can be compared with other similar compounds, such as:
Sarain A and Madangamines: These alkaloids contain a 2-azabicyclo[3.3.1]nonane core fused with additional rings, making them more complex than 2-Azabicyclo[3.3.1]non-7-ene, 2-methyl-.
The uniqueness of 2-Azabicyclo[3.3.1]non-7-ene, 2-methyl- lies in its specific structure and the versatility it offers in synthetic chemistry and drug development.
Propriétés
Numéro CAS |
64157-72-8 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
2-methyl-2-azabicyclo[3.3.1]non-7-ene |
InChI |
InChI=1S/C9H15N/c1-10-6-5-8-3-2-4-9(10)7-8/h2,4,8-9H,3,5-7H2,1H3 |
Clé InChI |
XHXMABUBDZPUCX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2CC=CC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
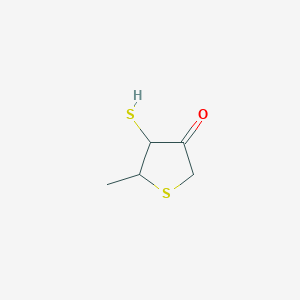
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)


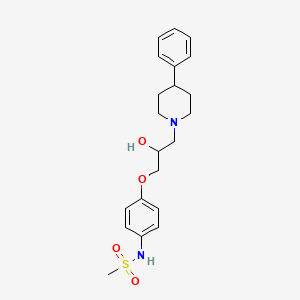
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
